4-Hydroxy-3-methylbenzonitrile
Overview
Description
4-Hydroxy-3-methylbenzonitrile is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile and has a hydroxy group (-OH) and a methyl group (-CH3) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a cyano group (-C≡N), a hydroxy group (-OH), and a methyl group (-CH3) attached to it . The exact positions of these groups on the benzene ring can be determined by spectroscopic methods and confirmed by X-ray crystallography .Physical and Chemical Properties Analysis
This compound is a solid substance. Its molecular weight is 133.15 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . More specific physical and chemical properties, such as melting point and solubility, would require experimental determination or a detailed search of the literature.Scientific Research Applications
Synthesis and Application in Proteins
4-Hydroxy-3-methylbenzonitrile is used in the synthesis of bifunctional amidination reagents, such as Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, which can be easily determined spectroscopically after being incorporated into proteins. This reagent has shown to not greatly reduce the activities of enzymes like lactate dehydrogenase, alkaline phosphatase, and tryptophan synthase upon modification (Müller & Pfleiderer, 1978).
MALDI Matrix for Small Molecule Analyses
This compound, particularly its 4-hydroxy-3-nitrobenzonitrile form, serves as a versatile MALDI (Matrix-Assisted Laser Desorption/Ionization) matrix for analyzing small organic, peptide, and protein molecules. It exhibits strong UV absorption and provides a clean background in low mass range, enhancing the analytical performance for various analytes including drugs, peptides, proteins, and lipids (Gu et al., 2021).
Synthesis of Derivatives for Pharmaceutical Use
Spectroscopic and Theoretical Investigations
This compound, and similar compounds like 4-Bromo-3-methylbenzonitrile, have been the subject of extensive experimental and theoretical spectroscopic investigations. These studies focus on understanding the electronic structure, vibrational properties, molecular electrostatic potential, and thermodynamic properties, which are crucial for various applications in scientific research (Shajikumar & Raman, 2018).
Thermochemical Benchmarking
The compound has been studied in the context of thermochemistry, particularly in the gas-phase enthalpies of formation and vaporization enthalpies of its derivatives. These studies provide valuable data for estimating thermochemical properties of related compounds, which is important in various chemical and industrial processes (Zaitseva et al., 2015).
Safety and Hazards
Based on the information available, 4-Hydroxy-3-methylbenzonitrile may pose certain hazards. It is advisable to handle it with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray . More detailed safety information should be available in its Material Safety Data Sheet.
Properties
IUPAC Name |
4-hydroxy-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTADDGUHFYGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306382 | |
Record name | 4-Hydroxy-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-70-5 | |
Record name | 4-Hydroxy-3-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15777-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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